Ascorbic-acid

Stability Formulation Shelf-life

L-Ascorbic acid is the evidence-based choice for immediate, high-potency bioactivity without enzymatic conversion. Unlike sodium ascorbyl phosphate (requires ~10× higher concentration for equivalent collagen stimulation in fibroblasts), unmodified ascorbic acid delivers direct radical scavenging and cofactor activity. Ideal for short-term assays, acute oxidative stress studies, and protocols with daily media replenishment where prodrug kinetics confound results. Not recommended for neutral-pH long-term storage or thermal processing.

Molecular Formula C6H8O6
Molecular Weight 176.12 g/mol
Cat. No. B10779431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAscorbic-acid
Molecular FormulaC6H8O6
Molecular Weight176.12 g/mol
Structural Identifiers
SMILESC(C(C1C(C(=O)C(=O)O1)O)O)O
InChIInChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-3,5,7-9H,1H2/t2-,3-,5+/m0/s1
InChIKeyKRGQEOSDQHTZMX-TXQLHFEISA-N
Commercial & Availability
Standard Pack Sizes1000 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ascorbic Acid for Scientific and Industrial Procurement: Comparative Evidence vs. Stabilized Derivatives


L-Ascorbic acid (vitamin C, CAS 50-81-7) is a water-soluble essential nutrient and potent reducing agent widely used in pharmaceutical formulations, cosmetic actives, and cell culture applications. Its core biochemical functions include free radical scavenging, collagen synthesis stimulation, and enzymatic cofactor activity [1]. However, unmodified L-ascorbic acid is inherently unstable in aqueous solutions, undergoing oxidative degradation at rates accelerated by elevated pH, temperature, light exposure, and trace metal ions [2]. This baseline instability necessitates careful evaluation when selecting between unmodified ascorbic acid and stabilized derivatives such as sodium ascorbyl phosphate, magnesium ascorbyl phosphate, or ascorbyl glucoside for specific research or industrial use cases.

Why Ascorbic Acid Derivatives Cannot Be Generically Substituted: Evidence-Based Procurement Considerations


Generic substitution among vitamin C compounds fails because the chemical modification that confers enhanced stability to derivatives simultaneously alters their physicochemical behavior, enzymatic conversion kinetics, and functional output. Esterification at the C2 position (as in ascorbyl phosphates) protects the enediol system from oxidation but requires enzymatic cleavage by phosphatases to release free ascorbic acid, introducing a rate-limiting prodrug step [1]. Glucoside conjugation (AA-2G) similarly mandates glucosidase-mediated hydrolysis. Critically, head-to-head studies demonstrate that sodium ascorbyl phosphate requires approximately tenfold higher concentrations than unmodified ascorbic acid to achieve equivalent collagen synthesis stimulation in dermal fibroblasts [2]. Consequently, selecting between ascorbic acid and its derivatives involves a quantifiable trade-off between formulation stability and immediate bioactivity, rendering direct molar substitution scientifically invalid and operationally consequential for procurement decisions.

Ascorbic Acid vs. Stabilized Derivatives: Quantitative Head-to-Head Comparative Evidence


Aqueous Stability: Ascorbic Acid vs. Ascorbyl-2-Glucoside and Ascorbyl-2-Phosphate at Multiple pH and Temperature Conditions

In a comparative stability study across aqueous solutions at pH 4, 7, and 9 stored at 5°C, 23°C, and 37°C for up to 30 days, L-ascorbic acid (AA) degraded progressively as pH and temperature increased, while L-ascorbyl-2-O-α-glucoside (AA-2G) and L-ascorbyl-2-phosphate magnesium salt (AA-2P) remained stable under all tested conditions of pH and temperature [1].

Stability Formulation Shelf-life

Thermal Stability Post-Pasteurization: L-Ascorbic Acid vs. Ascorbyl Phosphate Degradation

Following heat pasteurization at 82°C for 3 minutes in aqueous solution (1.7 mol/L, pH 4), ascorbyl phosphate exhibited high stability compared to L-ascorbic acid. During subsequent 50-day storage at 5°C without light, room temperature without light, and room temperature under light, ascorbyl phosphate maintained the highest stability across all storage conditions, with degradation most pronounced for both compounds in the presence of light [1].

Heat stability Pasteurization Storage stability

Formulation pH Flexibility: Ascorbic Acid vs. Ascorbic Acid-2-Glucoside (AA2G) at Physiological pH

A comparative study using fresh viable human skin explants and reconstructed human epidermis (RHE) models evaluated 15% ascorbic acid (AA) in an optimized acidic formulation versus 1.8% ascorbic acid-2-glucoside (AA2G) at physiological pH. AA2G was completely metabolized to free ascorbic acid by the skin before entering the receptor compartment, with maximum flux of AA-equivalents occurring at 12 hours and continued absorption over 24 hours for both formulations. Despite a higher absolute amount (in µg) of AA delivered to the skin, the protective effect against oxidative stress—measured via malondialdehyde (MDA), superoxide dismutase (SOD), and catalase—was similar between AA and AA2G. Critically, AA2G was chemically stable under storage conditions, whereas AA requires acidic formulation (pH below 3.5) to maintain stability [1].

Formulation pH Skin compatibility Pro-drug

Collagen Synthesis Potency: Ascorbic Acid vs. Sodium and Magnesium Ascorbyl-2-Phosphate Salts

In a comparative study using human dermal fibroblast monolayer cultures, the magnesium salt of ascorbyl-2-phosphate was equivalent to unmodified ascorbic acid in stimulating collagen synthesis. In contrast, the sodium salt required at least a tenfold greater concentration to produce the same collagen synthesis effect as ascorbic acid. Additionally, ascorbic acid at neutral pH was unstable compared to solutions of either sodium or magnesium ascorbyl-2-phosphate, which demonstrated greater chemical stability [1].

Collagen synthesis Fibroblast In vitro potency

Comparative Stability of Vitamin C Derivatives in Solution and Topical Formulations

A comparative RP-HPLC study evaluated the stability of ascorbic acid, ascorbyl palmitate, and magnesium ascorbyl phosphate (VC-PMG) in standard solutions and topical formulations. While both vitamin C derivatives were more stable than unmodified ascorbic acid, the ascorbyl esters showed significant differences. Esterification with palmitic acid at the 6-position did not prevent hydrolysis in solution or emulsion; only formulations with high viscoelastic properties reduced degradation. Conversely, introduction of the phosphoric group at the 2-position protected the enediol system from break-up, confirming VC-PMG as a very stable derivative suitable for various cosmetic product types [1].

Derivative stability Ester hydrolysis Formulation stability

Ascorbic Acid Procurement: Evidence-Guided Application Scenarios for Scientific and Industrial Users


Short-Term, Acutely Responsive Cell Culture Experiments Requiring Immediate Bioactivity

Unmodified L-ascorbic acid is the appropriate selection for experiments where immediate, high-potency bioactivity is required and daily media replenishment is feasible. Evidence demonstrates that sodium ascorbyl phosphate requires approximately tenfold higher concentration to achieve collagen synthesis stimulation equivalent to ascorbic acid in fibroblast cultures [1], while ascorbic acid provides direct, unmediated activity without enzymatic conversion. This scenario applies to short-term assays, acute oxidative stress studies, and experiments where prodrug conversion kinetics would confound interpretation.

Long-Term Cell Culture or In Vivo Studies Requiring Sustained Ascorbate Availability

Magnesium ascorbyl-2-phosphate is indicated for long-term culture systems or in vivo studies where daily supplementation with unstable ascorbic acid is impractical. As demonstrated in comparative fibroblast studies, magnesium ascorbyl-2-phosphate provides collagen synthesis stimulation equivalent to ascorbic acid while maintaining stability at neutral pH and over extended periods in solution [1]. This derivative avoids the degradation and intermittent dosing artifacts associated with unmodified ascorbic acid in multi-day or chronic experimental protocols.

Aqueous Cosmetic or Pharmaceutical Formulations Requiring Neutral pH and Extended Shelf-Life

Ascorbyl-2-glucoside (AA-2G) and magnesium ascorbyl phosphate (AA-2P) are the evidence-supported selections for neutral-pH aqueous formulations requiring months-to-years of shelf stability. AA-2G and AA-2P remained stable under all tested pH (4, 7, 9) and temperature (5–37°C) conditions for up to 30 days, while unmodified ascorbic acid degraded progressively under the same conditions [2]. Additionally, AA2G at 1.8% concentration at physiological pH delivered antioxidant protection equivalent to 15% ascorbic acid in acidic formulation [3], enabling irritation-free, commercially viable products.

Heat-Processed or Pasteurized Products Requiring Terminal Sterilization

Ascorbyl phosphate derivatives are indicated for formulations undergoing heat pasteurization or terminal sterilization. Comparative data show that following heat pasteurization at 82°C for 3 minutes, ascorbyl phosphate maintained high stability while L-ascorbic acid underwent significant degradation, and ascorbyl phosphate further demonstrated superior retention during 50-day storage across multiple temperature and lighting conditions [4]. Unmodified ascorbic acid is contraindicated for any formulation requiring thermal processing.

Technical Documentation Hub

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